molecular formula C25H23Cl2N5O5S B11494670 ethyl 4-[({[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate

ethyl 4-[({[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11494670
M. Wt: 576.5 g/mol
InChI Key: NFAOCCZKYDSTPU-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a purine derivative linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the purine derivative, followed by the introduction of the benzoate ester group. Key steps include:

    Formation of the purine core: This involves the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the 2,4-dichlorophenyl group: This step often requires the use of chlorinating agents and protective groups to ensure selective substitution.

    Formation of the benzoate ester: This is achieved through esterification reactions, typically using ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H23Cl2N5O5S

Molecular Weight

576.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-[(2,4-dichlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H23Cl2N5O5S/c1-4-37-23(35)14-6-9-17(10-7-14)28-19(33)13-38-24-29-21-20(30(24)2)22(34)32(25(36)31(21)3)12-15-5-8-16(26)11-18(15)27/h5-11H,4,12-13H2,1-3H3,(H,28,33)

InChI Key

NFAOCCZKYDSTPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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